2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S. It is a derivative of benzenesulfonyl chloride, featuring bromine and trifluoromethyl substituents. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the bromination of 6-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as palladium complexes are used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce the sulfonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Bromo-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific positioning of the bromine and trifluoromethyl groups, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in selective synthesis applications where specific reactivity is required.
Properties
Molecular Formula |
C7H3BrClF3O2S |
---|---|
Molecular Weight |
323.52 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-3-1-2-4(7(10,11)12)6(5)15(9,13)14/h1-3H |
InChI Key |
LPVUARNSZQPGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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